REACTION_CXSMILES
|
BrCCBr.[Mg].Br[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:8]=1[CH3:17].C(O[B:22]1[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]1)(C)C>C1COCC1.O>[CH3:29][C:24]1([CH3:30])[C:25]([CH3:28])([CH3:27])[O:26][B:22]([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:10]=[CH:9][C:8]=2[CH3:17])[O:23]1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
55.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by vigorous stirring at room temperature for 3.5 h
|
Duration
|
3.5 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with 3×300 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed by water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
finally, evaporated to dryness
|
Type
|
WASH
|
Details
|
The resulting white solid was washed by 2×75 ml of pentane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=C(C=CC2=CC=CC=C12)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |